N,N-diethyltetrahydrofuran-2-carboxamide

Description

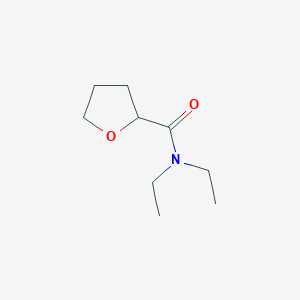

N,N-Diethyltetrahydrofuran-2-carboxamide is a substituted carboxamide featuring a tetrahydrofuran (THF) ring fused with a carboxamide group, where the nitrogen atom is substituted with two ethyl groups. This structure combines the lipophilic tetrahydrofuran scaffold with the polar amide functionality, making it a molecule of interest in medicinal chemistry and materials science. For instance, carboxamides with tetrahydroheterocyclic rings are often synthesized via reactions involving acyl chlorides and amines in polar aprotic solvents like DMF, as seen in related systems .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

N,N-diethyloxolane-2-carboxamide |

InChI |

InChI=1S/C9H17NO2/c1-3-10(4-2)9(11)8-6-5-7-12-8/h8H,3-7H2,1-2H3 |

InChI Key |

VJQWZUYIVOPYHF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyltetrahydrofuran-2-carboxamide typically involves the amidation of tetrahydrofuran-2-carboxylic acid with diethylamine. This reaction can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group, facilitating the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale amidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyltetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

While specific, detailed case studies and comprehensive data tables for "N,N-diethyltetrahydrofuran-2-carboxamide" are not available within the provided search results, the following information can be extracted regarding its potential applications and related compounds:

Scientific Research Applications

This compound is a carboxamide. Carboxamides are known for their utility in organic synthesis, medicinal chemistry, and industrial applications. It can be used as a building block in organic synthesis and as a model compound to study reaction mechanisms.

Tetrahydrofuran Derivatives

Tetrahydrofuran derivatives have a variety of applications:

- Herbicides Certain tetrahydrofuran-ether derivatives are used in herbicidal compositions. These compounds exhibit herbicidal action and excellent selectivity in important crop plants . They can be used to combat dicotyledon weeds such as mustard, cress, and chickweed, and as selective herbicides in cultures such as cotton, soybean, beet, carrot, bean, pea, and potato .

- Flavoring Agents 2,5-Diethyltetrahydrofuran is used as a flavoring agent or adjuvant . It is also considered a fragrance ingredient and flavoring agent .

- Haloalkyl Esters Preparation Saturated cyclic ethers can be reacted with a carboxylic acid to prepare haloalkyl esters .

Related Compounds

- N,N-diethylfuran-2-carboxamide N,N-diethylfuran-2-carboxamide, a related compound, has the molecular formula . Synonyms include 2-furoic diethylamide and N,N-Diethyl-2-furancarboxamide .

Safety and Hazards

Mechanism of Action

The mechanism of action of N,N-diethyltetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s amide group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the tetrahydrofuran ring may interact with hydrophobic regions of proteins, affecting their activity and stability .

Comparison with Similar Compounds

Key Observations :

- Substituents : The diethyl groups on the amide nitrogen likely increase lipophilicity compared to bulkier aryl or heteroaryl substituents (e.g., 2-chlorobenzyl in or 2-nitrophenyl in ).

Biological Activity

N,N-Diethyltetrahydrofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the chemical formula CHNO and is categorized under tetrahydrofuran derivatives. Its structure includes a tetrahydrofuran ring, which is significant for its biological activity due to the ring's ability to interact with various biological targets.

1. Antioxidant Activity

Preliminary studies indicate that this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound's ability to scavenge free radicals can be attributed to its structural features that allow it to donate electrons or hydrogen atoms.

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | TBD | Free radical scavenging |

2. Anti-inflammatory Effects

Research has suggested that this compound may possess anti-inflammatory properties. Inflammation is a critical factor in numerous chronic diseases. The compound's mechanism may involve the inhibition of pro-inflammatory cytokines and mediators such as TNF-α and IL-6, reducing inflammatory responses in various cellular models.

3. Antimicrobial Activity

The compound has shown potential antimicrobial activity against various pathogens. The specific mechanisms may include disrupting microbial cell membranes or inhibiting essential metabolic pathways within the microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | TBD |

| S. aureus | TBD |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Study 1 : A study evaluated the antioxidant capacity of this compound in vitro using DPPH and ABTS assays, demonstrating significant free radical scavenging activity compared to standard antioxidants.

- Study 2 : In an anti-inflammatory model, the compound reduced levels of inflammatory markers in LPS-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases.

- Study 3 : Antimicrobial efficacy was assessed through disk diffusion methods against various bacterial strains, showing promising results that warrant further exploration into its application as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-diethyltetrahydrofuran-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : Start with tetrahydrofuran-2-carboxylic acid as a precursor. Use N,N-diethylamine in a coupling reaction with activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent polarity (e.g., dichloromethane or acetonitrile) to improve yield. Post-synthesis, purify via column chromatography using silica gel and a gradient eluent system .

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) be employed to confirm the structure of This compound?

- Methodology :

- FT-IR : Identify characteristic peaks:

- ~1660 cm⁻¹ (C=O stretch of amide).

- ~1250 cm⁻¹ (C-N stretch).

- Absence of -OH or -NH stretches confirms successful N,N-diethyl substitution .

- NMR :

- ¹H NMR : Look for signals at δ 1.0–1.3 ppm (triplet, -CH₂CH₃), δ 3.3–3.6 ppm (quartet, N-CH₂), and δ 4.2–4.5 ppm (tetrahydrofuran ring protons).

- ¹³C NMR : Confirm carbonyl carbon at ~170 ppm and diethylamine carbons at ~40–45 ppm .

Q. What solvent systems are compatible with This compound during purification?

- Methodology : Avoid polar protic solvents (e.g., water, methanol) due to potential hydrolysis of the amide bond. Use ethyl acetate/hexane or chloroform/methanol mixtures for column chromatography. For crystallization, test toluene or dichloromethane with slow evaporation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of This compound?

- Methodology :

- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites.

- Use molecular docking (e.g., AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes or receptors). Validate predictions with experimental assays, such as enzyme inhibition studies .

Q. What strategies resolve contradictions in reported spectral data for structurally similar carboxamides?

- Methodology :

- Cross-reference data from multiple databases (e.g., PubChem, DSSTox) and prioritize peer-reviewed sources.

- Replicate synthesis under controlled conditions and compare experimental spectra with literature. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can single-crystal X-ray diffraction (SC-XRD) elucidate the stereochemistry of This compound?

- Methodology : Grow crystals via slow diffusion of hexane into a saturated dichloromethane solution. Collect data at 100 K using a Cu-Kα source. Refine structures with SHELXL to determine bond lengths, angles, and torsional conformations. Compare with analogous structures (e.g., tetrahydrofuran fentanyl derivatives) .

Q. What thermodynamic properties (e.g., melting point, solubility) are critical for formulating This compound in drug delivery systems?

- Methodology : Determine melting point via differential scanning calorimetry (DSC). Assess solubility in biorelevant media (e.g., simulated gastric fluid) using UV-Vis spectroscopy. Correlate results with Hansen solubility parameters to design lipid-based nanoformulations .

Methodological Challenges & Solutions

Q. How to address low yields in This compound synthesis due to competing side reactions?

- Solution :

- Use scavengers (e.g., molecular sieves) to remove water.

- Optimize stoichiometry (e.g., 1.2 equivalents of N,N-diethylamine).

- Replace traditional heating with microwave-assisted synthesis to reduce reaction time .

Q. What analytical techniques validate the absence of residual solvents (e.g., DMF) in This compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.